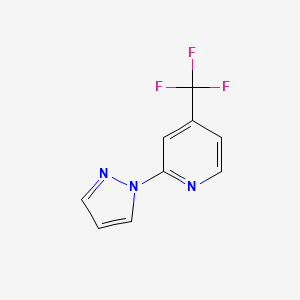

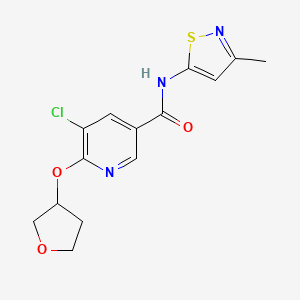

![molecular formula C18H27N5OS2 B2543610 N-(1-cyanocyclohexyl)-2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide CAS No. 1286782-96-4](/img/structure/B2543610.png)

N-(1-cyanocyclohexyl)-2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(1-cyanocyclohexyl)-2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide is a derivative of 1,2,5-thiadiazole, which is a heterocyclic compound containing both nitrogen and sulfur atoms within its ring structure. This class of compounds is known for its diverse reactivity and potential biological activity, which makes it a subject of interest in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of related 1,2,5-thiadiazole derivatives typically involves the cyclizing addition of sulfamide to cyanogen, as described in the synthesis of 3,4-diamino-1,2,5-thiadiazole 1,1-dioxide . This reaction can be further manipulated through amino-exchange reactions to yield various substituted compounds . Additionally, the acid-catalyzed cycloaddition of N-substituted sulfamides with cyanogen can afford 2-substituted 4-amino-2,3-dihydro-3-imino-1,2,5-thiadiazole 1,1-dioxides, which can be hydrolyzed to give 3-oxo derivatives .

Molecular Structure Analysis

The molecular structure of 1,2,5-thiadiazole derivatives is characterized by the presence of amino and imino groups, which can exhibit tautomerism. Direct spectral evidence of this tautomerism has been observed in aminothiadiazole 1,1-dioxide derivatives . The presence of these functional groups is crucial as they can significantly influence the reactivity and interaction of the molecule with biological targets.

Chemical Reactions Analysis

The chemical reactivity of 1,2,5-thiadiazole derivatives includes the ability of the unsubstituted amino groups to be hydrolyzed under basic conditions, leading to various oxothiadiazole products . The compounds can also undergo alternative syntheses, such as hydrogenolysis of corresponding 2-benzyl derivatives . These reactions are important for the modification and functionalization of the thiadiazole core, allowing for the generation of a diverse array of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,5-thiadiazole derivatives are influenced by their functional groups and molecular structure. The presence of both amino and imino groups, as well as the thiadiazole ring, contributes to the compound's solubility, stability, and reactivity. These properties are essential for the compound's potential use in various applications, including medicinal chemistry, where solubility and stability are critical for drug development.

Relevant Case Studies

In the context of biological activity, a series of new sulfonamides incorporating thiadiazole moieties has been synthesized and investigated as inhibitors of carbonic anhydrases . These compounds showed low nanomolar activity against human carbonic anhydrase II and were also effective inhibitors of bacterial carbonic anhydrases from extremophilic bacteria . This highlights the potential of thiadiazole derivatives in the development of new therapeutics, particularly as modulators of enzyme activity for biotechnological applications.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

Research in organic chemistry has focused on the synthesis and reactivity of amino-substituted 1,2,5-thiadiazole derivatives, which are structurally related to the compound . These studies explore the synthesis routes and the reactivity of such compounds, laying the groundwork for further functionalization and application in various chemical syntheses (Arán et al., 1988).

Biological Activities

There has been significant interest in derivatives of 1,3,4-thiadiazole for their biological activities. For instance, compounds incorporating the sulfonamide moiety, similar to the core structure of the compound , have been evaluated for their anticonvulsant activities. These studies have identified several compounds with promising protective effects against convulsions, highlighting the therapeutic potential of such derivatives (Farag et al., 2012).

Antimicrobial Applications

The antimicrobial potential of thiadiazole derivatives has also been a significant area of research. Studies have synthesized various thiadiazole and sulfonamide derivatives, evaluating their antimicrobial efficacy against a broad spectrum of bacterial and fungal strains. Some of these derivatives have shown promising antimicrobial activities, suggesting their potential use as antimicrobial agents (Gouda et al., 2010).

Material Science Applications

In material science, the structural motifs similar to N-(1-cyanocyclohexyl)-2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide have been explored for the design and synthesis of organometallic materials. Research has focused on the coordination behavior of thiadiazole derivatives with transition metals, leading to the development of novel organometallic complexes with potential applications in materials chemistry (Ardan et al., 2017).

Propriétés

IUPAC Name |

N-(1-cyanocyclohexyl)-2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5OS2/c1-13(15(24)21-18(12-19)10-6-3-7-11-18)25-17-23-22-16(26-17)20-14-8-4-2-5-9-14/h13-14H,2-11H2,1H3,(H,20,22)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMWSNSXHKILBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1(CCCCC1)C#N)SC2=NN=C(S2)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

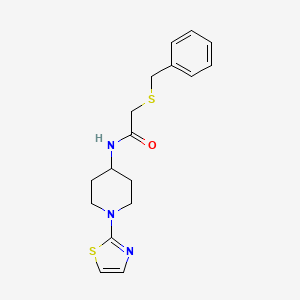

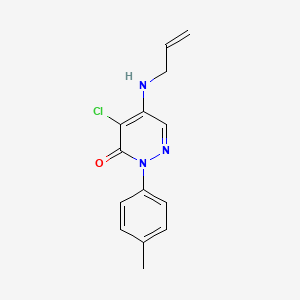

![2-(2-(4-tosylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2543528.png)

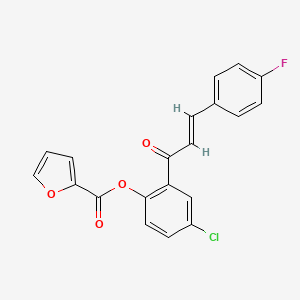

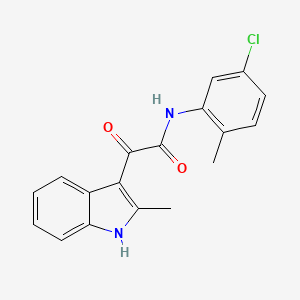

![1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2543537.png)

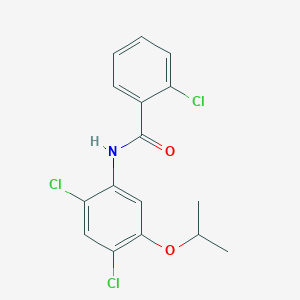

![Cyclohex-3-en-1-yl-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2543540.png)

![2,2,2-trichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2543544.png)

![3-((4-chlorophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2543547.png)

![2-(benzo[d]isoxazol-3-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2543550.png)